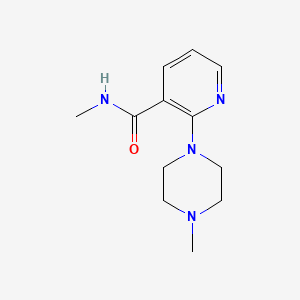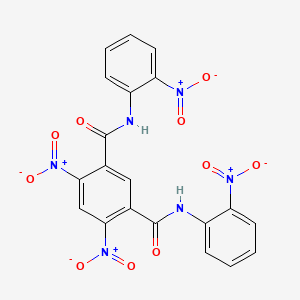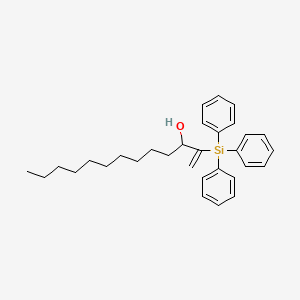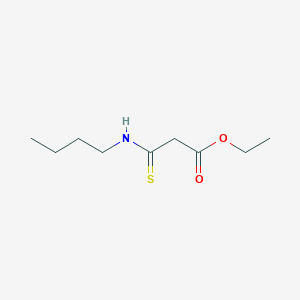
3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)-: is an organic compound belonging to the class of aromatic anilides It is characterized by the presence of a pyridine ring, a carboxamide group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with N-methyl-4-methylpiperazine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it is utilized to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, it is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Nicotinamide: Shares the pyridinecarboxamide structure but lacks the piperazine moiety.
Isonicotinamide: An isomer with the carboxamide group in a different position on the pyridine ring.
N-methyl-4-pyridone-3-carboxamide: Similar in structure but with a different functional group arrangement.
Uniqueness: 3-Pyridinecarboxamide, N-methyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of both the piperazine and pyridinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
Propriétés
Numéro CAS |
52943-15-4 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-13-12(17)10-4-3-5-14-11(10)16-8-6-15(2)7-9-16/h3-5H,6-9H2,1-2H3,(H,13,17) |
Clé InChI |
ULTOYBRJGTUCSN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)

![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)


![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)


![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)

